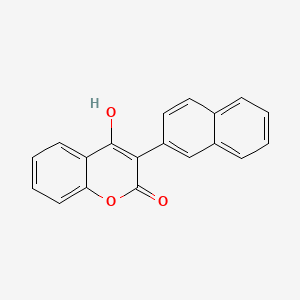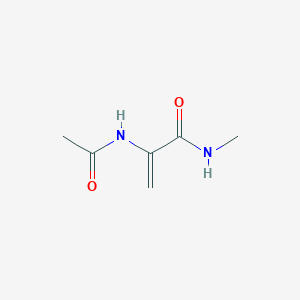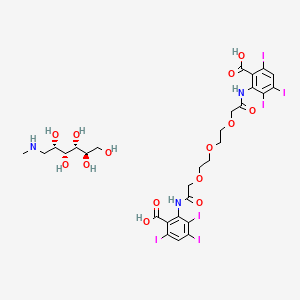![molecular formula C12H10N3NaO3S B14464062 Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt CAS No. 68214-01-7](/img/structure/B14464062.png)
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications due to its stability and vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The reaction can be represented as follows:
-
Diazotization
- 4-aminobenzenesulfonic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
- ( \text{C}_6\text{H}_4(\text{NH}_2)\text{SO}_3\text{H} + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{NaCl} + \text{H}_2\text{O} )
-
Coupling
- The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.
- ( \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{N=N}\text{C}_6\text{H}_4\text{NH}_2)\text{SO}_3\text{H} )
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile and paper industries for dyeing fabrics and paper products.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 4-amino-
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt
- Tetralithium 5,5’-[vinylenebis[(3-sulphonato-4,1-phenylene)azo]]bis[3-methylsalicylate]
Uniqueness
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is unique due to its specific azo linkage and the presence of both sulfonic acid and amino groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
68214-01-7 |
|---|---|
Molekularformel |
C12H10N3NaO3S |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
sodium;3-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
LOMIKALXICPUQX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)

![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)





![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
